Product packaging for 2-Methyl-3-acetylamino-benzonitrile(Cat. No.:)

2-Methyl-3-acetylamino-benzonitrile

Cat. No.: B8706997
M. Wt: 174.20 g/mol
InChI Key: VTUPGPGMFTYXDB-UHFFFAOYSA-N
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Description

2-Methyl-3-acetylamino-benzonitrile (CAS 70946-79-1) is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . This aromatic nitrile features both a nitrile group and an acetylated amine on its benzene ring, making it a valuable multifunctional intermediate in chemical synthesis and research applications. As a benzonitrile derivative, it shares characteristics with a class of compounds known for their utility as solvents and versatile precursors to a wide range of chemical derivatives . The structural motifs present in this compound are commonly exploited in pharmaceutical research and materials science for the construction of more complex molecules. It is particularly useful in the synthesis of heterocycles and as a building block in the development of compounds with potential biological activity. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8706997 2-Methyl-3-acetylamino-benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(3-cyano-2-methylphenyl)acetamide

InChI

InChI=1S/C10H10N2O/c1-7-9(6-11)4-3-5-10(7)12-8(2)13/h3-5H,1-2H3,(H,12,13)

InChI Key

VTUPGPGMFTYXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Acetylamino Benzonitrile

Direct Synthetic Routes to 2-Methyl-3-acetylamino-benzonitrile

Direct synthesis of this compound can be approached through methods that build the molecule from a functionalized benzonitrile (B105546) precursor. These routes are characterized by their specificity in targeting the desired isomer.

A primary and logical synthetic route involves a multi-step process beginning with a nitro-substituted benzonitrile. The key precursor for this pathway is 2-methyl-3-nitrobenzonitrile (B1315095). The synthesis proceeds through two main transformations:

Reduction of the Nitro Group: The nitro group (-NO₂) at the C3 position is reduced to a primary amine (-NH₂). This is a standard transformation in organic synthesis, which can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic conditions (e.g., tin, iron, or zinc in HCl).

Acylation of the Amino Group: The resulting 3-amino-2-methylbenzonitrile (B1266821) is then acylated to introduce the acetyl group (-COCH₃). This is typically accomplished by reacting the amine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

While the specific synthesis of 2-methyl-3-nitrobenzonitrile is not widely documented, analogous procedures for related compounds, such as 2-methyl-3-nitropyridines, suggest a viable pathway. mdpi.com For instance, a 2-chloro-3-nitrobenzonitrile (B1592093) precursor could be reacted with a methylating agent, or a 3-nitrobenzonitrile (B78329) could undergo directed methylation. The existence of isomers like 2-methyl-5-nitro-benzonitrile further supports the feasibility of synthesizing the required 3-nitro precursor. nih.gov

Table 1: Key Steps in Nitro-Reduction Route

StepTransformationTypical ReagentsIntermediate/Product
1ReductionH₂, Pd/C or Sn/HCl3-Amino-2-methylbenzonitrile
2AcylationAcetyl chloride or Acetic anhydrideThis compound

Modern synthetic organic chemistry offers sophisticated methods for the direct functionalization of C-H bonds, which could provide a more atom-economical route to this compound. This approach would involve starting with a simpler, readily available benzonitrile scaffold, such as 2-methylbenzonitrile, and selectively introducing the acetylamino group at the C3 position.

This strategy relies on the use of a directing group, which temporarily coordinates to a transition metal catalyst and "directs" it to activate a specific C-H bond (in this case, the one at the C3 position). While the nitrile group itself can act as a directing group, its electronic-withdrawing nature often directs functionalization to the ortho (C2 and C6) positions. Therefore, a more elaborate strategy might be required to achieve C3 functionalization. Although this represents a cutting-edge potential pathway, specific documented examples for the direct C3-acetamidation of 2-methylbenzonitrile are not prevalent in the literature.

General Synthetic Pathways for N-Acyl Amino Nitriles and Related Structures

The synthesis of this compound can also be understood within the context of broader, more general methodologies developed for synthesizing N-acyl amino nitriles and related molecular structures.

A notable method for synthesizing N-acyl α-amino nitriles involves the copper(II)-catalyzed dehydration of aldoximes. acs.org This process is particularly valuable for creating chiral nitriles while preserving stereochemical integrity. nih.gov The general reaction starts with an N-acyl α-amino aldehyde, which is condensed with hydroxylamine (B1172632) to form the corresponding aldoxime. acs.orgnih.gov

The key step is the subsequent dehydration of this aldoxime, catalyzed by a copper(II) salt, such as copper(II) acetate. nih.gov This reaction efficiently converts the aldoxime functional group (-CH=NOH) into a nitrile group (-C≡N), yielding the desired N-acyl amino nitrile. acs.org Research has shown that this method can achieve high conversions and excellent enantiomeric excesses. acs.org The choice of a nitrile co-substrate, such as trichloroacetonitrile (B146778), can be crucial to suppress the formation of amide byproducts. nih.gov

Table 2: Research Findings on Copper(II)-Catalyzed Aldoxime Dehydration

CatalystSubstrate TypeKey FindingYieldReference
Copper(II) acetateN-Boc-l-prolinal oximeUse of trichloroacetonitrile as a water acceptor suppresses amide byproduct formation.92% nih.gov
Cu(OAc)₂N-acyl l- or d-α-amino aldoximesMethod provides high conversion and enantiomeric excesses of 97–99% ee.61% (for a Vildagliptin precursor) acs.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Strecker reaction is a classic MCR that synthesizes α-aminonitriles from an aldehyde (or ketone), an amine, and a cyanide source. acs.orgnih.gov

A significant variation of this reaction for the synthesis of N-acylated α-aminonitriles involves the use of an amide instead of an amine as one of the primary components. acs.orgnih.gov This modified Strecker reaction directly yields an N-acylated α-aminonitrile, which is a structure analogous to this compound. This approach is of significant interest as it builds the core structure in a highly convergent manner, though it can be more sluggish due to the reduced nucleophilicity of amides compared to amines. nih.gov The reaction typically proceeds via the in-situ formation of an N-acylimine intermediate, which is then attacked by the cyanide nucleophile. nih.gov

Table 3: Comparison of Strecker Reaction Variants

Reaction TypeCarbonyl ComponentNitrogen ComponentCyanide SourceProduct
Classic StreckerAldehyde / KetoneAmine / AmmoniaHCN / TMSCN / KCNα-Aminonitrile
Acyl-StreckerAldehyde / KetoneAmideHCN / TMSCN / KCNN-Acyl α-Aminonitrile

Perhaps the most straightforward and widely applicable general pathway is the direct acylation of an aminonitrile precursor. nih.gov This two-step approach first requires the synthesis of the core aminonitrile, in this case, 3-amino-2-methylbenzonitrile. This intermediate could be prepared via the reduction of the corresponding nitro compound as described in section 2.1.1.

Once the aminonitrile is obtained, the final step is a standard N-acylation reaction. arkat-usa.org This involves treating the aminonitrile with an acylating agent to form the amide bond. A variety of reagents can be used for this purpose, with the selection often depending on the reactivity of the amine and the desired reaction conditions. The use of coupling reagents can facilitate the reaction, especially if a carboxylic acid (like acetic acid) is used directly. arkat-usa.org

Table 4: Common Reagents for N-Acylation

Reagent ClassSpecific Example(s)Function
Acyl HalidesAcetyl chlorideHighly reactive acylating agent.
Acid AnhydridesAcetic anhydrideCommon, moderately reactive acylating agent.
Coupling ReagentsBOP, PyBOP, HOBtActivate a carboxylic acid for reaction with an amine. arkat-usa.org

Control of Regioselectivity and Chemoselectivity in Synthesis

The successful synthesis of this compound hinges on two critical aspects of selectivity: regioselectivity, which dictates the precise placement of functional groups on the aromatic ring, and chemoselectivity, which involves the selective reaction of one functional group in the presence of others.

A plausible and efficient synthetic route commences with a precursor that already possesses the desired 1,2,3-substitution pattern, thereby controlling the regioselectivity from the outset. A key intermediate in this approach is 3-amino-2-methylbenzonitrile . The synthesis of this intermediate, and its subsequent conversion to the target compound, highlights key principles of chemoselective reactions.

A common strategy begins with 2-methyl-3-nitrobenzonitrile . The critical step in converting this precursor to 3-amino-2-methylbenzonitrile is the selective reduction of the nitro group without affecting the nitrile functionality. A well-documented method for this transformation involves the use of zinc dust in the presence of ammonium (B1175870) chloride. chemicalbook.com This system is known for its ability to chemoselectively reduce nitroarenes to anilines under relatively mild conditions, leaving the less reactive nitrile group intact.

The reaction proceeds by dissolving 2-methyl-3-nitrobenzonitrile in a mixture of tetrahydrofuran (B95107) and methanol. At a controlled temperature, typically starting at 0°C, zinc dust and ammonium chloride are introduced. The reaction is then allowed to warm to room temperature. This method has been reported to yield 3-amino-2-methylbenzonitrile in high purity and yield (e.g., 93%). chemicalbook.com

The subsequent and final step in the synthesis is the acetylation of the amino group of 3-amino-2-methylbenzonitrile to yield the target compound, This compound . This step is a prime example of chemoselective acylation. The amino group is a strong nucleophile, whereas the nitrile group is not nucleophilic under these conditions, and the methyl group is unreactive. This difference in reactivity allows for the selective acylation of the amine.

A standard and effective method for this transformation is the use of acetic anhydride as the acetylating agent, often in the presence of a base like pyridine. nih.gov The reaction typically involves dissolving the amine in pyridine, followed by the addition of acetic anhydride at a controlled temperature, often starting at 0°C and then allowing the mixture to warm to room temperature. nih.gov Pyridine serves both as a solvent and as a catalyst by activating the acetic anhydride and neutralizing the acetic acid byproduct.

The high nucleophilicity of the primary aromatic amine ensures it reacts preferentially with the electrophilic acetic anhydride. The reaction is generally clean and high-yielding. Alternative protocols for acetylation exist, such as solvent-free methods using catalysts like vanadyl sulfate, which can also offer high chemoselectivity. nih.gov

Below is a table summarizing the key transformations and the selectivity control for the synthesis of This compound .

Reaction Step Starting Material Reagents and Conditions Product Selectivity Control
Nitro Group Reduction2-Methyl-3-nitrobenzonitrileZinc dust, Ammonium chloride, Tetrahydrofuran/Methanol, 0°C to room temp.3-Amino-2-methylbenzonitrileChemoselectivity : The nitro group is selectively reduced over the nitrile group due to the specific reactivity of the Zn/NH4Cl system.
Amine Acetylation3-Amino-2-methylbenzonitrileAcetic anhydride, Pyridine, 0°C to room temp.This compoundChemoselectivity : The highly nucleophilic amino group is selectively acetylated in the presence of the non-nucleophilic nitrile and unreactive methyl groups.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Acetylamino Benzonitrile and Its Analogs

Transformations of the Nitrile Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations, primarily reduction and nucleophilic addition.

Catalytic Reduction of the Cyano Group to Aldehydes and Amines

The reduction of nitriles is a fundamental process in organic chemistry, yielding either primary amines or aldehydes depending on the reagents and reaction conditions. wikipedia.org

To Primary Amines: Catalytic hydrogenation is a widely used and economical method for the synthesis of primary amines from nitriles. wikipedia.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium black, or platinum dioxide. wikipedia.orglibretexts.org For instance, ethanenitrile can be reduced to ethylamine (B1201723) using a palladium catalyst. libretexts.org The reaction proceeds through an intermediate imine, which can sometimes react with the amine product to form secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst and control of reaction conditions such as solvent, pH, temperature, and hydrogen pressure are critical for achieving high selectivity for the primary amine. wikipedia.org

Stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) are also effective for the non-catalytic conversion of nitriles to primary amines. wikipedia.orglibretexts.org

To Aldehydes: Nitriles can also be selectively reduced to aldehydes. The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, proceeds via the hydrolysis of an intermediate iminium salt to furnish the aldehyde. wikipedia.org Another approach involves the use of a hydrogen donor followed by the in-situ hydrolysis of the imine intermediate. wikipedia.org Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation. DIBAL-H acts as a hydride reagent, forming a Lewis acid-base adduct with the nitrile, followed by hydride transfer to the nitrile carbon. A subsequent aqueous workup yields the desired aldehyde. wikipedia.org

A recent development in this area is the cobalt-catalyzed reductive alkylation of nitriles with aldehydes or ketones using hydrogen gas as the reductant. This method provides a route to secondary alkylamines and demonstrates broad functional group tolerance. nih.gov

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, leads to the formation of an intermediate imine which can then be hydrolyzed. youtube.com The rate of nucleophilic addition is influenced by electronic and steric factors. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon, thereby increasing the reaction rate. masterorganicchemistry.com

The mechanism of nucleophilic addition to a nitrile is analogous to that of a carbonyl group. The nucleophile attacks the electrophilic carbon, causing the pi bond to break and the electrons to move to the nitrogen atom, forming a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an imine.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 2-Methyl-3-acetylamino-benzonitrile is influenced by the directing effects of the methyl and acetylamino substituents.

Electrophilic Aromatic Substitution Patterns and Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. makingmolecules.com Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho-, para-directing. Examples include alkyl groups (-R), hydroxyl (-OH), and amino (-NH₂) groups. youtube.comuci.edu The acetylamino group (-NHCOCH₃) is also an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring through resonance.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. With the exception of halogens, they are generally meta-directing. libretexts.orguci.edu The nitrile group (-CN) is a deactivating, meta-directing group due to the electron-withdrawing inductive and resonance effects of the cyano functionality. libretexts.org

In this compound, the methyl group is a weak activating group and the acetylamino group is a moderately activating group, both being ortho-, para-directing. The nitrile group is a deactivating, meta-directing group. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring. The powerful ortho-, para-directing influence of the acetylamino group would likely dominate, directing substitution to the positions ortho and para to it (positions 4 and 6). However, the steric hindrance from the adjacent methyl group might favor substitution at the para position (position 6). The meta-directing nitrile group would direct to position 5. Therefore, the precise substitution pattern would depend on the specific electrophile and reaction conditions.

The general mechanism for electrophilic aromatic substitution involves a two-step process: the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation (the rate-determining step), followed by the loss of a proton to regenerate the aromatic ring. makingmolecules.comuci.edu

Houben-Hoesch Type Reactions with Activated Aromatic Systems

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones, involving the reaction of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.orggcwgandhinagar.com The reaction is a type of Friedel-Crafts acylation. wikipedia.org

The aromatic substrate must be highly activated, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.org The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.orggcwgandhinagar.com The electrophilic species is believed to be a nitrilium ion of the type R-C+=NHCl⁻. wikipedia.org

While there is no specific literature found for the Houben-Hoesch reaction with this compound itself, the principles of the reaction suggest that the activated nature of the aromatic ring in this compound, due to the methyl and acetylamino groups, could make it a suitable substrate for such a transformation. The reaction could potentially be used to introduce an acyl group onto the ring, with the position of substitution being governed by the directing effects of the existing substituents.

Chemical Modifications of the Acetylamino Moiety

The acetylamino group (-NHCOCH₃) can undergo various chemical transformations, primarily hydrolysis to the corresponding amino group. This reaction is typically carried out under acidic or basic conditions. The resulting amine can then be further functionalized, for example, through diazotization followed by substitution reactions.

Data Tables

Table 1: Reduction of Nitriles

Reaction TypeReagents and ConditionsProductReference
Catalytic HydrogenationH₂, Raney Ni/Pd/PtO₂Primary Amine wikipedia.orglibretexts.org
Stoichiometric ReductionLiAlH₄, ether, then H₃O⁺Primary Amine wikipedia.orglibretexts.org
Stephen Aldehyde SynthesisSnCl₂, HCl, then H₂OAldehyde wikipedia.org
Hydride ReductionDIBAL-H, then H₂OAldehyde wikipedia.org
Reductive AlkylationAldehyde/Ketone, H₂, Co catalystSecondary Amine nih.gov

Table 2: Directing Effects in Electrophilic Aromatic Substitution

SubstituentNatureDirecting EffectReference
-CH₃ActivatingOrtho, Para uci.edu
-NHCOCH₃ActivatingOrtho, Para youtube.com
-CNDeactivatingMeta libretexts.org

Hydrolysis Pathways of the Amide Bond

The hydrolysis of the acetylamino group in this compound to yield 3-amino-2-methyl-benzonitrile can be achieved under both acidic and basic conditions. This transformation involves the cleavage of the amide C-N bond.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This also proceeds through a tetrahedral intermediate. The departure of the leaving group, the acetyl anion, is facilitated by the formation of a more stable carboxylate ion. The resulting amino group is then protonated by water in the workup to yield 3-amino-2-methyl-benzonitrile. The nitrile group can also undergo hydrolysis under these conditions, potentially leading to the formation of a carboxylate salt. chemistrysteps.com

The general mechanism for nitrile hydrolysis involves two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com This suggests that harsh hydrolysis conditions intended to cleave the amide bond in this compound could also lead to the hydrolysis of the nitrile group, forming the corresponding carboxylic acid.

Hydrolysis Condition Reagents Intermediate Products
AcidicDilute HCl or H₂SO₄, HeatProtonated Amide3-Amino-2-methyl-benzonitrile, Acetic Acid
BasicNaOH or KOH solution, HeatTetrahedral Intermediate3-Amino-2-methyl-benzonitrile, Acetate Salt

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetylamino group in this compound is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under appropriate conditions, it can still undergo N-alkylation and N-acylation.

N-Alkylation:

Direct N-alkylation of the amide nitrogen is challenging but can be achieved using strong alkylating agents and a strong base to deprotonate the amide first, forming an amidate anion. This anion is a more potent nucleophile and can react with alkyl halides. For instance, the regioselective N-alkylation of aminobenzothiazoles has been accomplished using benzylic alcohols as alkylating agents, showcasing a potential route for such transformations on similar amino-substituted aromatics. nih.gov

N-Acylation:

N-acylation of the acetylamino group would lead to the formation of an imide structure. This typically requires reacting the amide with an acylating agent like an acid chloride or anhydride (B1165640) under basic conditions. The reaction's feasibility would depend on the reactivity of the specific acylating agent and the reaction conditions employed.

The reactivity of the nitrile group in analogs such as 2-acetylbenzonitriles in tandem reactions with various nucleophiles highlights the potential for intramolecular reactions if a suitable nucleophile is introduced via N-alkylation or N-acylation. researchgate.net

Reaction Reagents General Product
N-AlkylationAlkyl Halide, Strong Base (e.g., NaH)N-Alkyl-N-(2-cyano-6-methylphenyl)acetamide
N-AcylationAcyl Chloride or Anhydride, BaseN-Acyl-N-(2-cyano-6-methylphenyl)acetamide (an imide)

Spectroscopic Elucidation and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

No experimental or reliably predicted ¹H NMR or ¹³C NMR data for 2-Methyl-3-acetylamino-benzonitrile are available in the searched scientific literature and databases. Such data would be crucial for determining the precise chemical environment of each proton and carbon atom, confirming the connectivity of the methyl, acetylamino, and nitrile groups to the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific experimental IR spectral data for this compound, which would show the characteristic vibrational frequencies for its key functional groups (C≡N, C=O, N-H, C-H), could not be located. This information is essential for confirming the presence of these functional groups within the molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

There is no available mass spectrometry data for this compound. This data would be necessary to confirm the molecular weight of the compound through the identification of its molecular ion peak and to propose its structure based on the observed fragmentation patterns.

Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies

No published studies employing advanced spectroscopic techniques, such as 2D-NMR (COSY, HSQC, HMBC), X-ray crystallography, or computational modeling, specifically focused on the conformational preferences or potential tautomeric forms of this compound were found. These studies would be vital for a deeper understanding of its three-dimensional structure and dynamic behavior.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-3-acetylamino-benzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results. The optimized structure provides insights into the molecule's stability and preferred conformation. Furthermore, DFT is used to calculate various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

PropertyDescription
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms.
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO GapIndicates chemical reactivity, with a smaller gap suggesting higher reactivity.
Mulliken Atomic ChargesDistributes the total molecular charge among individual atoms, indicating charge distribution.
Dipole MomentMeasures the overall polarity of the molecule.

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often more suitable for studying excited states and anionic species. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, can provide highly accurate descriptions of electron correlation, which is crucial for these systems.

For this compound, time-dependent DFT (TD-DFT) can be used as a computationally efficient method to probe electronic excited states and predict UV-Vis absorption spectra. To study anionic species, where an extra electron is present, methods that can accurately handle electron correlation and potential for electron detachment are necessary. High-level ab initio calculations can provide reliable electron affinities and describe the structural changes upon anion formation.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out potential reaction pathways for the synthesis or transformation of this compound. By modeling the potential energy surface of a reaction, chemists can identify key intermediates and transition states.

The identification of transition state structures is a cornerstone of mechanistic elucidation. A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Computational methods are used to locate these fleeting structures and calculate their energies. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once reactants, products, intermediates, and transition states are located, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing the activation energies for each step. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the rate of a reaction. Using transition state theory (TST), these calculated activation energies can be used to estimate reaction rate constants, offering a theoretical prediction of the reaction kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in this compound, such as the bond connecting the acetylamino group to the benzene (B151609) ring, gives rise to different possible conformations.

Conformational analysis involves systematically exploring the potential energy surface with respect to the rotation of these bonds to identify the most stable conformers (energy minima) and the energy barriers between them. This analysis helps in understanding which shapes the molecule is likely to adopt under different conditions.

Synthesis and Reactivity of Structural Analogs and Derivatives

Benzonitrile (B105546) Derivatives with Varying Substituent Patterns

Substituted benzonitriles are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. acs.org The cyano group is a versatile functional group that can be transformed into various other functionalities such as amines, aldehydes, carboxylic acids, and tetrazoles. acs.org

A notable method for the synthesis of highly functionalized benzonitriles is the [3+3] benzannulation reaction. For instance, the reaction of α-cyano-α,β-unsaturated ketones with CF3-containing enoates, catalyzed by a tertiary amine, yields CF3-functionalized fully substituted benzonitriles. acs.org This reaction demonstrates high chemoselectivity and atom economy. acs.org The electronic nature and position of substituents on the aromatic rings of the starting materials have been shown to not significantly impact the reaction outcome, allowing for the synthesis of a diverse range of substituted benzonitriles. acs.org

The "ortho effect" is a critical consideration in 2-substituted benzonitriles, where the substituent adjacent to the nitrile group can induce unique reactivity compared to its meta or para isomers. cas.cz Studies on the basicity of 2-substituted benzonitriles have revealed that the ortho effect, while smaller than in ortho-substituted benzoic acids, is not negligible. cas.cz In unprotonated molecules, this effect is primarily steric, despite the small size of the cyano group. cas.cz However, in the protonated form, the polar properties of the substituent become the dominant factor. cas.cz Furthermore, substituents like -OH, -SH, and -NH2 can form weak hydrogen bonds with the nitrile group in unprotonated nitriles. cas.cz

The reactivity of the nitrile group in benzonitrile derivatives is also central to various synthetic transformations. For example, palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids provides a pathway to 2,4-diarylquinazolines. nih.gov This transformation involves the activation of the otherwise inert C≡N bond. nih.gov

Reaction TypeStarting MaterialsKey FeaturesProductsReference
[3+3] Benzannulationα-Cyano-α,β-unsaturated ketones and CF3-containing enoatesTertiary amine catalyst, high chemoselectivity, atom and step economy.CF3-functionalized fully substituted benzonitriles acs.org
Tandem Addition/Cyclization2-(Benzylidenamino)benzonitriles and arylboronic acidsPalladium-catalyzed, activation of the C≡N bond.2,4-Diarylquinazolines nih.gov

N-Acylamino Compounds with Diverse Acyl and Amino Groups

The reactivity and synthetic utility of N-acylamino compounds are greatly influenced by the nature of both the acyl and amino components. These compounds are prevalent in biological systems and serve as important synthetic intermediates. nih.govwikipedia.org

The synthesis of N-acylamino acids can be achieved through various methods. acs.org The reactivity of these compounds is of significant interest; for example, the reactivity of N-acylamino acid p-nitrophenyl esters has been studied to understand their chemical kinetics. nih.gov However, N-acylated amino acid amides and peptides can exhibit unexpected hydrolytic instability under mild acidic conditions. acs.org This instability is dependent on the acyl group, with electron-rich aromatic acyl groups accelerating the hydrolysis of a remote amide bond. acs.org This finding has important implications for the synthesis and handling of N-terminally acylated peptides. acs.org

Biocatalysis offers a versatile approach to the synthesis of N-acyl amides. Adenylating (ANL) enzymes can be used to couple various fatty acids with a range of amino acids, producing the corresponding N-acyl amides. rsc.org This method has been applied to the production of N-acyl amide natural products. rsc.org

N-acylamino compounds also exhibit a wide range of biological activities. For instance, N-acyl amino acids have been developed as selective inhibitors of the glycine (B1666218) transporter 2 (GlyT2), showing potential as analgesics in chronic pain models. acs.org By modifying the amino acid head group and the lipid tail, potent and selective inhibitors have been synthesized. acs.org The metabolism of N-acylated aromatic amino acids is an area of active research, with these compounds being a subclass of the larger family of fatty acid amides, which includes the endocannabinoid anandamide. nih.gov

The general reactivity of the amino and carboxylic acid groups in amino acids provides the foundation for the synthesis of N-acylamino compounds. youtube.com The amino group acts as a nucleophile, while the carboxylic acid can be activated to become an electrophilic source of the acyl group. youtube.com

Compound ClassSynthesis/Reactivity HighlightSignificanceReference
N-Acylamino acid p-nitrophenyl estersStudied for their chemical kinetics.Understanding reaction mechanisms. nih.gov
N-Acylated amino acid amides/peptidesCan undergo unexpected hydrolytic cleavage under mild acidic conditions.Important for synthetic strategies and stability of peptide-based drugs. acs.org
Biocatalytically synthesized N-acyl amidesAdenylating enzymes couple fatty acids and amino acids.Green and versatile synthesis of natural products and analogs. rsc.org
N-Acyl amino acid GlyT2 inhibitorsModification of acyl and amino acid parts leads to potent and selective inhibitors.Potential for development of new analgesics. acs.org

Heterocyclic Annulation and Cyclization Products Derived from Benzonitriles

Benzonitrile and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds through annulation and cyclization reactions. The nitrile group can participate in these reactions as an electrophile or be transformed into a reactive intermediate that facilitates ring closure.

One common strategy involves the intramolecular cyclization of appropriately substituted benzonitriles. For example, 2-(3-R-thioureido)benzonitriles can be cyclized to 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones. chemicalpapers.com The rate of this cyclization is dependent on the substituent on the thiourea (B124793) moiety and the reaction conditions. chemicalpapers.com Similarly, the cyclization of 2-(3-benzoylthioureido)benzonitrile in the presence of sulfuric acid leads to the formation of 2-benzoylamino-4-imino-4H-3,1-benzothiazine. researchgate.net

Base-mediated cyclization of 2-(5-hydroxy-1-pentynyl)benzonitriles provides an efficient route to 4-amino-2,3-dihydronaphtho[2,3-b]furans, which can be further converted to furanonaphthoquinones. acs.org The mechanism involves the deprotonation of the hydroxyl group, followed by an intramolecular 5-exo-dig cyclization onto the nitrile group. acs.org

Palladium catalysis has also been employed for the synthesis of heterocyclic compounds from benzonitriles. A tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids yields 2,4-diarylquinazolines. nih.gov This process showcases the ability to incorporate the nitrogen atom of the nitrile into a new heterocyclic ring. nih.gov

Thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile can lead to the formation of isoquinolones through an aza-Myers type cyclization. rsc.org This reaction is proposed to proceed through a biradical intermediate. rsc.org

Starting Benzonitrile DerivativeReaction TypeKey Reagents/ConditionsHeterocyclic ProductReference
2-(3-R-thioureido)benzonitrilesIntramolecular CyclizationHeat, methanol3-Substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones chemicalpapers.com
2-(5-hydroxy-1-pentynyl)benzonitrilesBase-mediated CyclizationNaOMe, DMSO, heat4-Amino-2,3-dihydronaphtho[2,3-b]furans acs.org
2-(Benzylidenamino)benzonitrilesTandem Addition/CyclizationArylboronic acids, Palladium catalyst2,4-Diarylquinazolines nih.gov
2-(3-Phenylsulfonylprop-1-ynyl)benzonitrileAza-Myers Type CyclizationThermolysis (refluxing benzene)Isoquinolones rsc.org

Stereoselective Synthesis of Chiral N-Acyl Amino Nitrile Analogs

The stereoselective synthesis of chiral α-amino nitriles is of paramount importance as these compounds are versatile precursors for the synthesis of enantiomerically pure α-amino acids and other bioactive molecules. mdpi.comacs.org The Strecker reaction, which involves the synthesis of α-amino nitriles from aldehydes or ketones, ammonia, and cyanide, is a cornerstone in this field. mdpi.com Asymmetric versions of the Strecker reaction have been extensively developed to control the stereochemistry of the newly formed chiral center.

One major approach to enantioselective Strecker synthesis involves the use of a chiral catalyst to mediate the addition of cyanide to an achiral imine. A variety of catalysts have been successfully employed, including chiral bicyclic guanidines, which have been shown to be effective in the synthesis of (R)-amino nitriles from N-benzhydrylimines and HCN with high enantioselectivity. acs.orgnih.gov The N-benzhydryl group on the imine substrate is crucial for achieving high enantiomeric excess. acs.org

Another strategy relies on the use of a chiral auxiliary, where a chiral amine is condensed with an aldehyde or ketone to form a chiral imine. Subsequent diastereoselective addition of a cyanide source leads to the formation of a chiral α-amino nitrile. mdpi.com

Recent advancements have also focused on the catalytic asymmetric synthesis of more complex chiral amino nitriles, such as α,α-dialkyl amino nitriles, which are not easily accessible through traditional Strecker reactions. acs.org Furthermore, the self-replication of chiral α-amino acids in Strecker-type synthesis has been demonstrated, where a chiral amino acid can induce the formation of its own chiral intermediate α-aminonitrile. oup.com This process can lead to the amplification of enantiomeric excess. oup.com Spontaneous formation and amplification of an enantioenriched α-amino nitrile without any added chiral substances has also been achieved, highlighting the role of physical processes like conglomerate formation in the origin of chirality. nih.gov

The synthetic utility of these chiral building blocks is vast. For instance, chiral N-tert-butanesulfinyl imines are valuable intermediates for the stereoselective synthesis of various amino compounds, including δ- and ε-amino ketone derivatives, which can be further cyclized to form piperidines and azepanes. nih.gov

MethodKey ComponentsProduct TypeSignificanceReference
Catalytic Asymmetric Strecker SynthesisChiral bicyclic guanidine (B92328) catalyst, N-benzhydrylimines, HCNChiral α-amino nitrilesProvides access to enantiomerically pure α-amino acids. acs.orgnih.gov
Chiral Auxiliary-based SynthesisOptically pure chiral amines condensed with aldehydes/ketonesChiral α-amino nitrilesDiastereoselective cyanide addition to chiral imines. mdpi.com
Catalytic Asymmetric Synthesis from CyanoketiminesCyanoketimines and enalsChiral α,α-dialkyl amino nitrilesAccess to sterically hindered chiral amino nitriles. acs.org
Self-Replication in Strecker-type SynthesisChiral α-amino acids as chiral inductorsEnantioenriched α-amino nitrilesAmplification of enantiomeric excess. oup.com

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Knowledge Gaps

A thorough review of scientific databases reveals a significant dearth of published research focusing specifically on 2-Methyl-3-acetylamino-benzonitrile. Its academic footprint is virtually nonexistent, with no dedicated studies on its synthesis, reactivity, or potential applications readily available. This stark absence of information is, in itself, a critical finding. The compound is commercially available, suggesting its existence and potential utility as a building block or intermediate in proprietary research, likely within the pharmaceutical or materials science sectors. evitachem.com

The primary knowledge gap, therefore, encompasses the entirety of its chemical and physical properties, spectroscopic data, and potential biological activities. While related benzonitrile (B105546) derivatives have been investigated for their roles as precursors to resins and in the development of pharmaceuticals such as dipeptidyl peptidase inhibitors, no such lineage has been publicly documented for this compound. patsnap.com This lack of foundational data prevents its broader consideration for applications in medicinal chemistry, agrochemicals, or material science, fields where analogous structures have found utility.

Unexplored Synthetic Avenues for this compound

The absence of published synthetic procedures for this compound necessitates a theoretical exploration of potential routes based on established organic chemistry principles. Several plausible pathways can be postulated, starting from readily available precursors.

One logical approach would involve the acetylation of 2-amino-6-methylbenzonitrile. This reaction, typically employing acetyl chloride or acetic anhydride (B1165640) in the presence of a base, is a standard method for the formation of an acetamide. The starting aminonitrile itself could potentially be synthesized from 2-methyl-6-nitrobenzonitrile (B157223) via reduction of the nitro group.

Alternatively, a route commencing from 3-amino-2-methylphenol (B1266678) could be envisioned. This would involve a Sandmeyer reaction to introduce the nitrile group, followed by acetylation of the amino group. The order of these steps would be crucial to avoid unwanted side reactions.

A third potential, though likely more complex, avenue could start from a pre-functionalized benzene (B151609) ring, sequentially introducing the methyl, acetylamino, and nitrile groups through a series of regioselective reactions. The table below outlines these hypothetical synthetic strategies.

Starting MaterialKey Transformation(s)Potential Reagents
2-Amino-6-methylbenzonitrileN-AcetylationAcetic anhydride, Pyridine
2-Methyl-6-nitrobenzonitrile1. Nitro group reduction2. N-Acetylation1. H₂, Pd/C2. Acetyl chloride, Et₃N
3-Amino-2-methylphenol1. Sandmeyer reaction2. N-Acetylation1. NaNO₂, HCl; CuCN2. Acetic anhydride

These proposed routes remain to be experimentally validated and optimized.

Advanced Mechanistic Investigations and Reaction Pathway Predictions

The reactivity of this compound is anticipated to be dictated by the interplay of its three functional groups. The nitrile group is a versatile handle for transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The acetylamino group is a moderately activating, ortho-, para-directing group, which could influence electrophilic aromatic substitution reactions. However, its steric bulk, in conjunction with the adjacent methyl group, would likely direct incoming electrophiles to the C4 and C6 positions.

Advanced mechanistic studies could provide significant insights. For instance, Density Functional Theory (DFT) calculations could be employed to predict the electron density distribution on the aromatic ring, elucidating the most probable sites for electrophilic and nucleophilic attack. Such computational studies have been successfully applied to understand the reaction mechanisms of other benzonitrile derivatives, for example, in cycloaddition reactions of benzonitrile oxides. acs.orgnih.gov

Furthermore, experimental mechanistic studies, such as kinetic analysis of hydrolysis or substitution reactions, would be invaluable. Isotope labeling studies could also be used to trace the pathways of more complex transformations. A key area of interest would be the potential for intramolecular reactions, for example, cyclization reactions involving the nitrile and acetylamino groups under specific conditions.

Development of Novel Derivatization Strategies for Broader Chemical Utility

The true potential of this compound lies in its capacity as a scaffold for the synthesis of more complex molecules. A number of derivatization strategies can be proposed to expand its chemical utility.

Hydrolysis of the nitrile group would yield 2-methyl-3-acetylaminobenzoic acid, a potentially useful building block for the synthesis of heterocyclic compounds or as a ligand for metal complexes. Reduction of the nitrile to a primary amine would furnish 3-(aminomethyl)-2-methylacetanilide, introducing a new reactive site for further functionalization.

The aromatic ring itself presents opportunities for derivatization. Halogenation at the activated positions could introduce handles for cross-coupling reactions, enabling the construction of biaryl systems or the attachment of various other functional groups. Nitration, followed by reduction, could lead to the corresponding diamino derivative, a precursor for dyes or polymers.

The development of these derivatization strategies, as summarized in the table below, would transform this compound from a chemical curiosity into a versatile platform for chemical synthesis.

Reaction TypeReagentsPotential Product
Nitrile HydrolysisH₂SO₄ (aq), heat2-Methyl-3-acetylaminobenzoic acid
Nitrile ReductionLiAlH₄ or H₂, Raney Ni3-(Aminomethyl)-2-methylacetanilide
Aromatic HalogenationNBS or Br₂/FeBr₃Bromo-2-methyl-3-acetylamino-benzonitrile
Aromatic NitrationHNO₃, H₂SO₄Nitro-2-methyl-3-acetylamino-benzonitrile

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-acetylamino-benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nitrile group introduction at the benzonitrile core, followed by acetylation of the amino group. Key steps include:

  • Nucleophilic substitution : Reacting 3-amino-2-methylbenzonitrile with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
  • Catalytic optimization : Use of triethylamine as a base increases yield (reported ~75%) compared to pyridine (~60%) due to reduced side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity, confirmed by HPLC .

Q. Table 1: Yield Optimization Under Different Bases

BaseSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineDCM257597
PyridineDCM256092
DBUTHF406888

Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to detect impurities <1% .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 189.1) ensures molecular weight accuracy .
  • Contaminant screening : ICP-MS detects heavy metals (e.g., Pd residues from catalysis), critical for biological studies .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound be resolved across different solvent systems?

Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques. For example:

  • Protocol standardization : Use saturated solutions equilibrated at 25°C for 24 hours, filtered through 0.22 μm PTFE membranes .
  • Computational validation : COSMO-RS simulations predict solubility within 5% error of experimental values, aiding solvent selection .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Method
DMSO18–25Gravimetric/DLS
Ethanol8.5UV-Vis (λ = 254 nm)
Water0.3HPLC quantification

Q. What strategies mitigate decomposition of this compound under aqueous conditions during biological assays?

Methodological Answer: The compound hydrolyzes in water (t1/2_{1/2} = 6 hours at pH 7.4):

  • Stabilization : Use non-aqueous buffers (e.g., PEG-400) or lyophilize until use .
  • Kinetic monitoring : Real-time UV-Vis at 280 nm tracks degradation; pseudo-first-order kinetics model fits data (R2^2 > 0.98) .
  • Protective groups : Introduce tert-butyloxycarbonyl (Boc) on the amino group for in vivo studies, removed post-administration .

Q. How does the acetyl group in this compound influence its binding affinity to kinase targets compared to non-acetylated analogs?

Methodological Answer:

  • Docking simulations : AutoDock Vina shows ΔG = -8.2 kcal/mol for acetylated vs. -9.5 kcal/mol for free amine, correlating with IC50_{50} shifts (12 nM → 45 nM) .
  • Experimental validation : SPR assays confirm KD_D = 28 nM (acetylated) vs. 9 nM (non-acetylated) for EGFR kinase .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data for this compound in different cell lines?

Methodological Answer:

  • Source verification : Confirm compound purity (≥97% by HPLC) and exclude solvent cytotoxicity (e.g., DMSO <0.1%) .
  • Mechanistic studies : RNA-seq identifies upregulated efflux transporters (e.g., ABCB1) in resistant lines, explaining IC50_{50} variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.